Harmine hydrochloride dihydrate

Description

Contextual Background of Harmine (B1663883) Alkaloids in Scientific Inquiry

Harmine alkaloids, a class of compounds to which harmine belongs, have a rich history in both traditional medicine and scientific exploration. nih.gov These alkaloids are predominantly found in plants such as Peganum harmala (Syrian rue) and the South American vine Banisteriopsis caapi. taylorandfrancis.comwikipedia.org Historically, these plants have been used in various cultural and medicinal practices.

In the realm of scientific research, harmine alkaloids have been investigated for a wide array of pharmacological activities. These include antimicrobial, antifungal, antitumor, and anti-inflammatory properties. nih.govtaylorandfrancis.com A key area of interest has been their ability to act as reversible inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and dopamine (B1211576). ontosight.aiwikipedia.org This inhibitory action leads to increased levels of these neurotransmitters in the brain, forming the basis for research into their potential neurological effects. taylorandfrancis.comwikipedia.org

Rationale for Dedicated Research Focus on Harmine Hydrochloride Dihydrate

The specific focus on this compound in academic research stems from its advantageous physicochemical properties, primarily its water solubility. ontosight.ai This characteristic facilitates its use in in vitro and in vivo experimental models, allowing for more precise and reproducible studies compared to the less soluble harmine base.

The hydrochloride salt form ensures better bioavailability and ease of administration in research settings, which is crucial for accurately assessing its biological effects. nih.gov This has made this compound a preferred formulation for investigating the therapeutic potential of harmine in various disease models.

Overview of Established and Emerging Academic Research Trajectories for this compound

The research landscape for this compound is both broad and dynamic, encompassing established avenues and new, promising directions.

Established Research Areas:

Neuropharmacology: A significant body of research has focused on the neuroprotective and psychoactive properties of harmine and its hydrochloride salt. ontosight.ai Studies have explored its potential in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease. ontosight.ai Its role as a monoamine oxidase inhibitor continues to be a central theme in this line of inquiry. wikipedia.org

Oncology: The antiproliferative effects of harmine have been demonstrated in various cancer cell lines. ontosight.aiwikipedia.org Research is ongoing to understand the mechanisms behind its ability to inhibit cancer cell growth, with studies pointing towards the induction of apoptosis and inhibition of angiogenesis. nih.gov

Antiparasitic Activity: Harmine has shown efficacy against various parasites, including Leishmania donovani and Toxoplasma gondii. nih.govfrontiersin.org Research in this area investigates its potential as a lead compound for the development of new antiparasitic drugs. frontiersin.org

Emerging Research Trajectories:

Metabolic Disorders: More recent research has highlighted the potential of harmine to induce the proliferation of pancreatic β-cells, which are responsible for insulin (B600854) production. nih.gov This has opened up a new avenue of investigation into its use for managing diabetes.

Kinase Inhibition: Harmine has been identified as a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). medchemexpress.comselleckchem.com This discovery has spurred research into its potential for treating conditions where DYRK1A is implicated, including certain cancers and neurological disorders.

COVID-19 Research: Preliminary studies have explored the potential of harmala alkaloids, including harmine, as inhibitors of key viral enzymes of SARS-CoV-2, the virus responsible for COVID-19. This represents a nascent but potentially impactful area of future research.

Interactive Data Table: Key Research Areas of this compound

| Research Area | Key Findings | Relevant Citations |

| Neuropharmacology | Inhibition of monoamine oxidase A (MAO-A), neuroprotective effects. | ontosight.ai, taylorandfrancis.com, wikipedia.org |

| Oncology | Antiproliferative effects on cancer cells, induction of apoptosis. | ontosight.ai, nih.gov, wikipedia.org |

| Antiparasitic Activity | Efficacy against Leishmania donovani and Toxoplasma gondii. | nih.gov, frontiersin.org |

| Metabolic Disorders | Induction of pancreatic β-cell proliferation. | nih.gov |

| Kinase Inhibition | Potent inhibitor of DYRK1A. | medchemexpress.com, selleckchem.com |

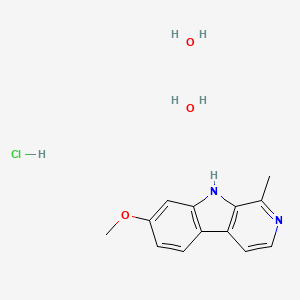

Structure

2D Structure

Properties

Molecular Formula |

C13H17ClN2O3 |

|---|---|

Molecular Weight |

284.74 g/mol |

IUPAC Name |

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;dihydrate;hydrochloride |

InChI |

InChI=1S/C13H12N2O.ClH.2H2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;;/h3-7,15H,1-2H3;1H;2*1H2 |

InChI Key |

WMTAXLOYEDMIGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.O.O.Cl |

Origin of Product |

United States |

Origin, Biosynthesis, and Advanced Isolation Methodologies for Harmine Hydrochloride Dihydrate Research

Natural Occurrence and Botanical Sources of Harmine (B1663883) Alkaloids

Harmine and its related alkaloids are predominantly found in the plant kingdom, with notable concentrations in a select few species. The most well-documented sources are the seeds of Syrian rue (Peganum harmala) and the vine of Banisteriopsis caapi, a key component in the traditional South American beverage, ayahuasca. indexcopernicus.comajuronline.orgresearchgate.net

Peganum harmala, a perennial herbaceous plant native to the Mediterranean region and parts of Asia, is a primary source of harmala alkaloids. google.com The seeds of P. harmala can contain a significant amount of these alkaloids, with total concentrations reported to be between 2% and 7% by dry weight. researchgate.netscielo.br Within this alkaloid fraction, harmine is a major constituent. scbt.com

Banisteriopsis caapi, a large vine native to the Amazon rainforest, is another principal source of harmine. ajuronline.orgnumberanalytics.com The concentration of harmine in the stems of B. caapi can vary widely, with studies reporting ranges from 0.31% to 8.43%. researchgate.netnumberanalytics.com The variability in alkaloid content can be attributed to factors such as the plant's genetics, age, and the environmental conditions of its growth. numberanalytics.com

Beyond these two prominent sources, harmine has been identified in a variety of other plants, albeit typically in lower concentrations. These include certain species of passionflower (Passiflora spp.), tobacco (Nicotiana tabacum), and lemon balm (Melissa officinalis). indexcopernicus.comresearchgate.netuobasrah.edu.iq The presence of these alkaloids is also noted in some animal species, including certain butterflies of the Nymphalidae family. indexcopernicus.com

The following table summarizes the harmine content in its primary botanical sources:

| Botanical Source | Plant Part | Harmine Concentration (% of dry weight) | Other Major Alkaloids Present |

|---|---|---|---|

| Peganum harmala | Seeds | 0.44% - 4.3% | Harmaline (B1672942), Harmalol, Tetrahydroharmine |

| Banisteriopsis caapi | Stems | 0.31% - 8.43% | Harmaline, Tetrahydroharmine |

Biosynthetic Pathways of Harmine and Related β-Carboline Alkaloids

The biosynthesis of harmine and other β-carboline alkaloids is a complex process that originates from the amino acid L-tryptophan. indexcopernicus.comuobasrah.edu.iq The central step in this pathway is the Pictet-Spengler reaction, a condensation and cyclization reaction that forms the characteristic tricyclic β-carboline ring structure. researchgate.net

The proposed biosynthetic pathway begins with the decarboxylation of L-tryptophan to produce tryptamine (B22526). indexcopernicus.com Tryptamine then undergoes the Pictet-Spengler reaction with a pyruvate-derived aldehyde. This key reaction is catalyzed by an enzyme believed to be similar to strictosidine (B192452) synthase. researchgate.net The resulting intermediate, a tetrahydro-β-carboline carboxylic acid, then undergoes a series of enzymatic modifications, including oxidation and methylation, to yield harmine. nih.gov

There is some scientific discussion regarding the precise sequence of events, particularly whether L-tryptophan or tryptamine is the initial substrate for the Pictet-Spengler reaction. However, feeding experiments with labeled precursors in P. harmala cultures suggest that tryptamine is a key intermediate in the pathway leading to harmine. indexcopernicus.com

The final steps in the biosynthesis of harmine involve the aromatization of the C-ring of the β-carboline structure and the methylation of the hydroxyl group at the 7-position, for which S-adenosyl methionine (SAM) is the likely methyl group donor. The interconversion between harmine and harmaline (its dihydro-derivative) has also been observed, suggesting a dynamic relationship between these alkaloids within the plant. researchgate.net

Methodological Advancements in Harmine Hydrochloride Dihydrate Isolation and Purity Assessment for Research Applications

The isolation and purification of harmine from its natural sources are critical for obtaining the high-purity compounds required for research. Over the years, methodologies have evolved from traditional solvent extraction to more advanced and efficient techniques.

Extraction:

Traditional methods for extracting harmala alkaloids often involve Soxhlet extraction or maceration with acidic or alcoholic solvents. indexcopernicus.cominnspub.net While effective, these methods can be time-consuming and require large volumes of organic solvents.

More recent advancements have focused on improving efficiency and reducing environmental impact. These include:

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, significantly reducing extraction time and solvent consumption while providing high yields of alkaloids. indexcopernicus.comnih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. indexcopernicus.comnumberanalytics.com

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and is particularly suitable for extracting thermally labile compounds. numberanalytics.com

Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time. numberanalytics.com

A common initial step in many extraction protocols involves defatting the powdered plant material with a non-polar solvent like hexane (B92381) to remove lipids that can interfere with subsequent steps. uobasrah.edu.iq The alkaloids are then typically extracted as salts in an acidic aqueous medium, followed by basification to liberate the free bases, which can then be extracted into an organic solvent. ajuronline.org

Purification:

Crude harmine extracts require further purification to isolate the compound to a high degree of purity. Chromatographic techniques are central to this process:

Column Chromatography: Silica gel column chromatography is a widely used method for the separation of harmala alkaloids. semanticscholar.org

Thin-Layer Chromatography (TLC): TLC is often used for the qualitative analysis of the extract and to monitor the progress of purification. researchgate.net

pH-Zone-Refining Counter-Current Chromatography (CCC): This is a highly efficient liquid-liquid chromatographic technique that has been successfully applied to the separation and purification of harmine and harmaline from crude extracts of P. harmala, yielding purities of over 96%. nih.gov

Purity Assessment:

To ensure the quality and reliability of this compound for research purposes, rigorous purity assessment is essential. A combination of analytical techniques is typically employed:

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the quantitative analysis of harmine. researchgate.netnih.govnih.gov The use of a diode-array detector (DAD) or a fluorescence detector enhances selectivity and sensitivity. Purity levels of >98% are often reported for commercially available research-grade harmine hydrochloride. scbt.combiocompare.com

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides structural information and confirmation of the identity of the isolated compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the purity of the isolated harmine. ajuronline.orgnih.gov

Melting Point Determination: The melting point of a crystalline solid is a good indicator of its purity. The melting point of this compound is reported to be around 262 °C. wikipedia.org

For research applications, harmine is often converted to its hydrochloride salt, which exhibits improved water solubility compared to the free base. The dihydrate form indicates the presence of two water molecules in the crystal lattice. indofinechemical.com Stability studies using techniques like HPLC and MS are also crucial to ensure the integrity of the compound over time. nih.gov

Elucidation of Molecular and Cellular Pharmacodynamics of Harmine Hydrochloride Dihydrate

Enzyme Modulation by Harmine (B1663883) Hydrochloride Dihydrate

Harmine hydrochloride dihydrate is a potent modulator of several key enzymes involved in critical cellular processes. Its inhibitory actions on these enzymes form the basis for many of its observed pharmacological effects.

Monoamine Oxidase (MAO-A/B) Inhibition Mechanisms

Harmine is a well-documented reversible inhibitor of monoamine oxidase A (MAO-A), while showing significantly less potency towards monoamine oxidase B (MAO-B). wikipedia.orgdoaj.org This selective and reversible inhibition of MAO-A is a cornerstone of its psychoactive and potential therapeutic properties.

The mechanism of MAO-A inhibition by harmine is competitive and reversible. nih.govnih.gov Harmine competes with MAO-A substrates, such as serotonin (B10506) and norepinephrine (B1679862), for binding to the active site of the enzyme. criver.com This competition prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. The interaction of harmine with the flavin cofactor of MAO-A induces distinct spectral changes, with the magnitude of these changes correlating with the inhibitory efficacy. nih.gov Studies have shown that harmine exhibits high potency as a reversible inhibitor of MAO-A, with reported IC50 values in the nanomolar range. doaj.orgresearchgate.net For instance, one study reported an IC50 value of 0.0041 µM for harmine's inhibition of MAO-A. doaj.org In contrast, its inhibitory activity against MAO-B is significantly weaker, demonstrating a high degree of selectivity for the MAO-A isoform. wikipedia.org This selective inhibition of MAO-A is thought to be responsible for the effects of harmine on the dopamine (B1211576) system in the brain. nih.gov

Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Regulatory Mechanisms

Harmine has emerged as a potent and selective inhibitor of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). nih.govabcam.com This inhibition is achieved through a competitive mechanism with respect to ATP, the phosphate (B84403) donor for the kinase. nih.govnih.gov Harmine binds to the ATP-binding pocket of DYRK1A, forming hydrogen bonds with key residues such as Lys188 and Leu241, thereby preventing ATP from binding and inhibiting the kinase's activity. nih.govnih.govacs.org

The inhibitory potency of harmine against DYRK1A is significant, with IC50 values reported in the nanomolar range, varying slightly across different studies (e.g., 33 nM, 80 nM). nih.govrndsystems.com Harmine demonstrates selectivity for DYRK1A over other members of the DYRK family, such as DYRK1B, DYRK2, and DYRK4, as well as other kinases like CK1 and PIM3. nih.govabcam.com This selective inhibition of DYRK1A by harmine has been shown to interfere with cellular processes such as neurite formation and is being explored for its potential in various therapeutic areas. nih.govacs.org

| Kinase | IC50 (nM) | Reference |

| DYRK1A | 33 | nih.gov |

| DYRK1B | 166 | nih.gov |

| DYRK2 | 1900 | nih.gov |

| DYRK3 | 800 | rndsystems.com |

| DYRK4 | 80000 | nih.gov |

| CK1 | 1500 | abcam.com |

| PIM3 | 4300 | abcam.com |

DNA Methyltransferase (DNMT1, DNMT3A, DNMT3B) Inhibition and Epigenetic Modulation

Harmine has been identified as an inhibitor of DNA methyltransferases (DNMTs), enzymes that are crucial for establishing and maintaining DNA methylation patterns, key epigenetic modifications that regulate gene expression. nih.govacs.orgnih.gov Harmine has been shown to inhibit all three major human DNMTs: DNMT1, DNMT3A, and DNMT3B. nih.govacs.org

The mechanism of inhibition involves harmine binding to the S-adenosyl methionine (SAM) binding pocket of the DNMTs. nih.govacs.org Specifically, crystallographic studies have revealed that harmine binds within the adenine (B156593) cavity of the SAM-binding site in DNMT3B. nih.govacs.org Kinetic analyses have confirmed that harmine acts as a competitive inhibitor, competing with the cofactor SAM for binding to the enzyme. nih.govacs.orgresearchgate.net This competitive inhibition prevents the transfer of a methyl group from SAM to DNA, thereby inhibiting the methyltransferase activity of the DNMTs. nih.govacs.org Studies have shown that harmine and its derivatives can down-regulate the expression of DNMT1, leading to hypomethylation and the reactivation of tumor suppressor genes. nih.gov

| DNMT Isoform | IC50 (µM) | Ki (µM) | Reference |

| DNMT1 | 2.3 (murine) | - | nih.gov |

| DNMT3A | - | - | nih.govacs.org |

| DNMT3B | 44.95 ± 5.27 | 6.6 | nih.govacs.orgresearchgate.net |

Topoisomerase Interactions and DNA Intercalation Studies

Harmine and its derivatives have been shown to interact with DNA topoisomerases, particularly topoisomerase I. nih.govnih.govnih.gov These enzymes are essential for resolving topological problems in DNA during replication, transcription, and recombination. The primary mechanism of action of harmine in this context is through DNA intercalation. pku.edu.cnspandidos-publications.comnih.gov

Harmine's planar tricyclic structure facilitates its insertion between the base pairs of the DNA double helix. spandidos-publications.comnih.gov This intercalation alters the DNA structure, which in turn can inhibit the activity of topoisomerase I. nih.govresearchgate.net Studies have demonstrated that harmine and its derivatives exhibit significant topoisomerase I inhibitory activity, while having no effect on topoisomerase II. nih.gov The ability of these compounds to act as DNA intercalating agents and topoisomerase I inhibitors is believed to be related to their antitumor activities. nih.govresearchgate.net Calorimetric studies have determined the enthalpy changes for the binding of harmine to calf thymus DNA, providing further evidence for the intercalation mechanism. pku.edu.cn

Other Enzymatic Targets of this compound (e.g., Choline (B1196258) Kinase)

While the primary enzymatic targets of harmine have been extensively studied, emerging research suggests its interaction with other enzymes. One such enzyme is choline kinase (ChoK). Although detailed mechanistic studies are less abundant compared to MAO or DYRK1A, some evidence points towards harmine's potential to inhibit ChoK.

Furthermore, harmine has been reported to inhibit acetylcholinesterase (AChE). nih.gov However, the inhibitory potency appears to be less significant compared to its effects on MAO-A. nih.gov

Receptor and Ion Channel Interactions of this compound

This compound's pharmacological profile is further defined by its interactions with various receptors and ion channels. It has shown affinity for serotonin 5-HT2A and 5-HT2C receptors, although with lower affinity compared to its primary enzyme targets. wikipedia.org Specifically, the Ki values for the 5-HT2A and 5-HT2C receptors are reported to be in the range of 230–397 nM and 5,340 nM, respectively. wikipedia.org It does not show significant affinity for the serotonin 5-HT1A receptor, the dopamine D2 receptor, or the benzodiazepine (B76468) site of the GABAA receptor. wikipedia.org

Intracellular Signaling Pathway Perturbations by this compound

Harmine has been identified as a potent inhibitor of the nuclear factor-κB (NF-κB) signaling pathway, which is central to inflammatory responses. open-foundation.orgsigmaaldrich.com In mouse macrophage RAW 264.7 cells, harmine was shown to inhibit NF-κB transactivity and its nuclear translocation when stimulated by inflammatory agents like tumor necrosis factor-α (TNF-α) and lipopolysaccharides (LPS). open-foundation.orgsigmaaldrich.comnih.gov This inhibition of the NF-κB pathway leads to a subsequent reduction in the mRNA and protein levels of downstream inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and IL-6. open-foundation.orgnih.gov Further investigation has shown that harmine can modulate the phosphorylation of the p65 subunit of NF-κB during activation by LPS. nih.gov This anti-inflammatory action, mediated through the suppression of NF-κB signaling, has also been observed in vivo, where harmine averted inflammatory lung damage in an LPS-challenged mouse model. open-foundation.orgsigmaaldrich.com

Table 5: Detailed Findings on NF-κB Signaling Pathway Regulation by Harmine

| Research Model | Inducing Agent | Effect of Harmine | Downstream Consequence | Reference |

| Mouse Macrophage (RAW 264.7) cells | TNF-α, LPS | Inhibited NF-κB transactivity and nuclear translocation. | Reduced expression of inflammatory cytokines. | open-foundation.orgsigmaaldrich.comnih.gov |

| Peritoneal Macrophages (BALB/c mice) | LPS, poly(I:C) | Inhibited NF-κB activity through modulation of p65 phosphorylation. | Decreased inflammatory expression. | nih.gov |

| LPS-challenged mouse model | LPS | Averted inflammatory lung damage. | Decreased serum levels of TNF-α, IL-1β, and IL-6. | open-foundation.orgnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations (ERK, JNK, p38)

This compound demonstrates significant, though often cell-type specific, modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of cell proliferation, differentiation, apoptosis, and stress responses. The three major MAPK subfamilies—extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs—are all affected by harmine, albeit in different ways depending on the cellular context. nih.govnih.gov

In the context of cancer, harmine hydrochloride (HMH) exhibits differential effects. In breast cancer cells, its action is tailored to the specific cell line; it dose-dependently increases the phosphorylation of p38 in MCF-7 cells, while in the triple-negative MDA-MB-231 cell line, it enhances the phosphorylation of JNK. youtube.comyoutube.com This differential activation of p38 and JNK is linked to the induction of the tumor suppressor FOXO3a. youtube.com Conversely, in HCT116 colorectal cancer cells, HMH treatment leads to an upregulation of phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38), but a downregulation of phosphorylated ERK (p-ERK). nih.govyoutube.com This inhibition of the pro-proliferative ERK pathway, coupled with the activation of the stress-activated JNK and p38 pathways, contributes to the observed anti-cancer effects, including apoptosis induction. nih.govnih.gov Similarly, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, harmine was found to inhibit the activation of JNK, ERK, and p38. nih.gov

The modulation of JNK by harmine also plays a role in its anti-inflammatory properties. Harmine has been shown to inhibit the transcriptional activity of Activator Protein-1 (AP-1), a downstream target of MAPKs, by attenuating JNK phosphorylation induced by Toll-like receptor (TLR) agonists. youtube.com The interconnectedness of these pathways is critical, as cross-talk mechanisms exist where stress-activated kinases like p38 and JNK can negatively regulate the ERK pathway. nih.govyoutube.com

Table 1: Effects of this compound on MAPK Pathway Components

| Cell/Model System | ERK | JNK | p38 | Outcome | Reference |

| MCF-7 Breast Cancer Cells | No significant change | No significant change | ↑ Phosphorylation | Increased FOXO3a expression | youtube.comyoutube.com |

| MDA-MB-231 Breast Cancer Cells | No significant change | ↑ Phosphorylation | No significant change | Increased FOXO3a expression | youtube.comyoutube.com |

| HCT116 Colorectal Cancer Cells | ↓ Phosphorylation | ↑ Phosphorylation | ↑ Phosphorylation | Apoptosis, Cell Cycle Arrest | nih.govyoutube.com |

| LPS-induced ALI Mice | ↓ Activation | ↓ Activation | ↓ Activation | Anti-inflammatory effect | nih.gov |

| TLR-activated Macrophages | No significant change | ↓ Phosphorylation | No significant change | Inhibition of AP-1 activity | youtube.com |

PI3K/AKT/mTOR Signaling Axis Disruption

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers. This compound has been identified as a potent inhibitor of this axis in various cancer cell lines.

In studies involving both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, HMH treatment resulted in a marked reduction in the phosphorylation levels of key pathway components: PI3K, AKT, and mTOR. youtube.comyoutube.com This inhibitory action disrupts the pro-survival signaling that is often hyperactive in cancer cells. Similarly, in HCT116 colorectal cancer cells, HMH was shown to decrease the expression of phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR). nih.govyoutube.com

The mechanism of this disruption has been further confirmed through combination studies. When HMH was used in conjunction with LY294002, a known AKT inhibitor, a significant and enhanced reduction in p-AKT expression was observed. youtube.comnih.gov This synergistic effect underscores that the PI3K/AKT/mTOR pathway is a direct target of HMH. The downstream consequences of this inhibition are significant, leading to the suppression of cell proliferation and the induction of G2/M phase cell cycle arrest. nih.gov

Ras-MAPK Pathway Inhibition Studies

Mutations in Ras genes are among the most common drivers of human cancers, leading to the constitutive activation of downstream pro-growth signaling, including the MAPK pathway. Research has highlighted harmine as a potential therapeutic agent for cancers harboring such mutations.

Studies utilizing the nematode Caenorhabditis elegans as a model system have been particularly insightful. In this model, a gain-of-function mutation in the let-60 gene, the worm homolog of Ras, results in a multivulva (Muv) phenotype due to hyper-activation of the Ras-MAPK pathway. Harmine was found to suppress this Muv phenotype, indicating its ability to inhibit the overactive pathway.

Crucially, this inhibitory effect appears to be selective. Harmine was shown to specifically target the hyper-activation caused by the mutated form of Ras and its immediate downstream effector, Raf. The compound did not inhibit the activity of the wild-type Ras protein, suggesting a targeted mechanism of action. This selectivity is a highly desirable trait for an anti-cancer agent, as it could potentially minimize effects on normal cells and reduce toxicity. These findings reveal a novel anti-Ras activity for harmine, positioning it as a candidate for developing treatments for specific human cancers associated with oncogenic Ras mutations.

STAT1 and AP-1 Transcription Factor Activities

This compound exerts modulatory effects on the activity of key transcription factors involved in inflammation and cell differentiation, namely Signal Transducer and Activator of Transcription 1 (STAT1) and Activator Protein-1 (AP-1).

AP-1, a dimeric transcription factor typically composed of proteins from the Jun and Fos families, is a downstream target of the MAPK signaling pathway. Harmine has been shown to inhibit AP-1 transcriptional activity that is induced by agonists for Toll-like receptor 4 (TLR4) and Toll-like receptor 3 (TLR3). This inhibitory action is linked to its ability to downregulate JNK activity, a key kinase that activates AP-1. youtube.com However, in a different biological context, such as RANKL-induced osteoclast differentiation in bone marrow macrophages, harmine was found to significantly increase the expression of the AP-1 components c-Fos and c-Jun. In this system, AP-1 was shown to be a positive regulator of harmine-induced preosteoclast formation and directly activated the transcription of Platelet-Derived Growth Factor-BB (PDGF-BB).

Harmine's effect on STAT1, a critical mediator of interferon signaling, also appears to be stimulus-dependent. In response to LPS, harmine inhibits both serine and tyrosine phosphorylation of STAT1. In contrast, when inflammation is triggered by the viral mimic poly(I:C), harmine only affects the serine phosphorylation of STAT1, while paradoxically enhancing its tyrosine phosphorylation. youtube.com This complex and context-specific regulation of STAT1 and AP-1 highlights the nuanced immunomodulatory and cell-differentiating effects of harmine.

FOXO3a Expression and Activity Regulation

The Forkhead Box O3 (FOXO3a) transcription factor is a critical tumor suppressor that orchestrates the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. youtube.com this compound has been shown to positively regulate the expression and activity of FOXO3a, which is a key mechanism of its anti-cancer effects.

In breast cancer cells, HMH treatment leads to a notable increase in FOXO3a expression. youtube.comyoutube.com This upregulation is a direct consequence of HMH's modulation of upstream signaling pathways. The activation of p38 in MCF-7 cells and JNK in MDA-MB-231 cells by HMH both converge on increasing FOXO3a expression. youtube.com Furthermore, the PI3K/AKT pathway is a well-established negative regulator of FOXO3a. Therefore, HMH's inhibition of the PI3K/AKT/mTOR signaling axis also contributes to the disinhibition and subsequent activation of FOXO3a. youtube.com

Once activated, FOXO3a translocates to the nucleus and initiates a transcriptional program that halts cancer cell progression. It increases the expression of downstream targets such as the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21. youtube.com This, in turn, leads to the inhibition of proteins that drive cell cycle progression, ultimately causing a G2/M phase cell cycle arrest. youtube.com The ability of harmine to restore the function of the FOXO3a tumor suppressor makes it a promising compound for cancer therapy.

Table 2: Harmine's Regulation of Key Transcription Factors

| Transcription Factor | Cell/Model System | Harmine's Effect | Upstream Regulator(s) | Downstream Effect | Reference |

| AP-1 | TLR-activated Macrophages | ↓ Activity | JNK | ↓ Inflammatory gene expression | youtube.com |

| AP-1 | RANKL-induced BMMs | ↑ Expression (c-Fos/c-Jun) | Not specified | ↑ PDGF-BB transcription | |

| STAT1 | LPS-stimulated cells | ↓ Serine & Tyrosine Phosphorylation | Not specified | ↓ Inflammatory response | youtube.com |

| STAT1 | Poly(I:C)-stimulated cells | ↓ Serine, ↑ Tyrosine Phosphorylation | Not specified | Modulated inflammatory response | youtube.com |

| FOXO3a | Breast Cancer Cells (MCF-7, MDA-MB-231) | ↑ Expression & Activity | p38, JNK, PI3K/AKT (inhibition) | ↑ p53, p21 expression; G2/M arrest | youtube.comyoutube.com |

Wnt/β-Catenin Signaling Involvement and Downstream Effects

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. youtube.comnih.gov While direct studies on this compound are limited, research on related β-carboline alkaloids reveals a strong inhibitory effect on this pathway.

The central event in canonical Wnt signaling is the stabilization and nuclear accumulation of the transcriptional co-activator β-catenin. youtube.com In the absence of a Wnt signal, a "destruction complex," which includes the proteins Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase-3β (GSK3β), phosphorylates β-catenin, targeting it for proteasomal degradation.

Studies on novel synthetic β-carboline derivatives have shown they can function as potent inhibitors of the Wnt/β-catenin pathway. youtube.comnih.gov One such compound, Z86, was found to interfere with the pathway by activating GSK3β. This enhanced kinase activity leads to increased phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and downstream signaling. youtube.comnih.gov This mechanism was confirmed by observations that the compound could suppress the expression of Wnt target genes and inhibit the Wnt-dependent formation of a secondary body axis in Xenopus embryos. youtube.com The growth-inhibitory effects of these β-carboline compounds on colorectal cancer cells are directly linked to their ability to shut down this oncogenic signaling pathway. youtube.comnih.gov Although these studies were not performed specifically with harmine, they strongly suggest that the β-carboline scaffold is a viable structure for targeting the Wnt/β-catenin pathway.

This compound's Impact on Fundamental Cellular Processes (In Vitro and Ex Vivo)

This compound exerts profound and diverse effects on fundamental cellular processes, which vary depending on the cell type and biological context. Its impact ranges from inducing cell death in cancer to promoting proliferation and regeneration in other tissues.

Anti-Cancer Effects:

Cell Proliferation and Colony Formation: HMH consistently demonstrates potent anti-proliferative activity across a range of cancer types. It effectively suppresses cell growth and the ability to form colonies in an anchorage-independent manner in breast youtube.comyoutube.com, colorectal nih.govyoutube.com, anaplastic thyroid, and oral squamous carcinoma cells. nih.gov

Cell Cycle Arrest: A key mechanism for its anti-proliferative effect is the induction of cell cycle arrest. HMH triggers a G2/M phase block in breast and colorectal cancer cells youtube.comyoutube.comnih.gov, while in oral squamous carcinoma cells, it induces an arrest at the G0/G1 checkpoint. nih.gov

Apoptosis: HMH is a potent inducer of programmed cell death (apoptosis) in malignant cells, including colorectal and oral squamous carcinoma cell lines. nih.govyoutube.comnih.gov

Cell Migration and Invasion: The metastatic potential of cancer cells is significantly curtailed by HMH, which has been shown to suppress both cell migration and invasion in breast and colorectal cancer models. youtube.comyoutube.comnih.gov

Effects on Non-Cancerous and Stem Cells:

Neurogenesis: In contrast to its effects on cancer cells, harmine promotes neurogenesis. In vitro studies using human neural progenitor cells showed that harmine treatment increased their proliferation and enhanced the development of neuronal structures by increasing dendritic arborization.

β-Cell Proliferation and Function: Harmine has been identified as a stimulator of pancreatic β-cell proliferation, a process crucial for diabetes research. In ex vivo 3D cultures of human islet microtissues, short-term harmine treatment dose-dependently increased β-cell proliferation. It also enhanced both basal and glucose-stimulated insulin (B600854) secretion, indicating a positive effect on β-cell function.

Other Cellular Effects:

Protein Aggregation: In a yeast model for Huntington's disease, harmine was found to reduce the intracellular aggregation of the mutant huntingtin protein. This effect is not due to direct interaction with the protein but is thought to be an indirect consequence of harmine's ability to reduce cellular oxidative stress.

Table 3: Summary of this compound's Effects on Cellular Processes

| Cellular Process | Cell Type/Model | Effect | Reference |

| Proliferation | Breast, Colorectal, Thyroid, Oral Cancer Cells | Inhibition | youtube.comnih.govnih.gov |

| Human Neural Progenitor Cells | Stimulation | ||

| Human Pancreatic β-Cells | Stimulation | ||

| Cell Cycle | Breast & Colorectal Cancer Cells | G2/M Arrest | youtube.comnih.gov |

| Oral Squamous Carcinoma Cells | G0/G1 Arrest | nih.gov | |

| Apoptosis | Colorectal & Oral Cancer Cells | Induction | nih.govnih.gov |

| Migration & Invasion | Breast & Colorectal Cancer Cells | Inhibition | youtube.comyoutube.comnih.gov |

| Colony Formation | Breast, Colorectal, Thyroid Cancer Cells | Inhibition | youtube.comyoutube.com |

| Neurogenesis | Human Neural Progenitor Cells | Stimulation | |

| Insulin Secretion | Human Islet Microtissues | Enhancement | |

| Protein Aggregation | Yeast Model (Huntington's Disease) | Reduction |

Cell Cycle Progression Arrest Mechanisms (G1, G2/M Phases)

This compound exerts significant influence over the cell cycle, a fundamental process governing cell proliferation. Research indicates its ability to induce cell cycle arrest at different phases, primarily the G2/M and G0/G1 checkpoints, depending on the cancer cell type.

In several cancer cell lines, including hepatocellular carcinoma (SK-Hep1), breast cancer (MCF-7, MDA-MB-231), and colorectal cancer (HCT116), harmine hydrochloride has been shown to induce G2/M phase arrest. nih.govmdpi.comnih.govnih.govnih.govresearchgate.net This arrest is mechanistically linked to the downregulation of key regulatory proteins essential for the G2/M transition. nih.govnih.govnih.govresearchgate.net Specifically, a reduction in the expression of phosphorylated cdc2 (p-cdc2), cyclin B1, and the retinoblastoma protein (Rb) is observed. nih.govnih.govresearchgate.net In breast cancer cells, the induction of G2/M arrest is mediated through the regulation of the MAPKs and AKT/FOXO3a signaling pathways. mdpi.comnih.gov The activation of the transcription factor FOXO3a leads to an increase in p53 and p21 expression, which subsequently inhibits the activity of the cdc2/cyclin B1 complex. mdpi.comnih.gov

Conversely, in gastric cancer and oral squamous carcinoma cells, harmine hydrochloride has been reported to cause cell cycle arrest at the G0/G1 phase. nih.govsci-hub.seresearchgate.net This is characterized by the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of Cyclin D1 and Cyclin E. nih.govsci-hub.se

Table 1: Effect of Harmine Hydrochloride on Cell Cycle Regulatory Proteins

| Cell Line | Cell Cycle Phase Arrest | Upregulated Proteins | Downregulated Proteins | Reference |

| SK-Hep1 (Hepatocellular Carcinoma) | G2/M | - | p-cdc2, cyclin B1, Rb | nih.govnih.gov |

| MCF-7, MDA-MB-231 (Breast Cancer) | G2/M | FOXO3a, p53, p21 | p-cdc2, cyclin B1 | mdpi.comnih.gov |

| HCT116 (Colorectal Cancer) | G2/M | - | p-cdc2, cdc2, cyclin B1, Rb | nih.govresearchgate.net |

| AGS (Gastric Cancer) | G0/G1 | p21, p27 | Cyclin D1, Cyclin E | nih.govsci-hub.se |

| SCC-4, SCC-25 (Oral Squamous Carcinoma) | G0/G1 | Not specified | Not specified | researchgate.net |

Apoptosis Induction Pathways (Intrinsic and Extrinsic)

Harmine hydrochloride is a potent inducer of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.govnih.gov Studies have demonstrated that it can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.govnih.gov

The intrinsic pathway is triggered by internal cellular stress. Harmine hydrochloride treatment leads to the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.govnih.govnih.govresearchgate.netnih.govsci-hub.senih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. youtube.com Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3. nih.govnih.govyoutube.com

The extrinsic pathway is initiated by external signals through death receptors on the cell surface. Harmine has been shown to upregulate caspase-8 and the BH3-only protein Bid. nih.govnih.gov Activated caspase-8 can directly activate caspase-3 or cleave Bid into its truncated form (tBid), which then amplifies the apoptotic signal by engaging the intrinsic pathway. nih.gov

A common downstream event in both pathways is the activation of caspase-3, which cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as nuclear fragmentation and the formation of apoptotic bodies. nih.govnih.govresearchgate.netnih.govnih.gov

Table 2: Modulation of Apoptotic Proteins by Harmine Hydrochloride

| Apoptotic Pathway | Protein Modulated | Effect of Harmine Hydrochloride | Cell Line Example | Reference |

| Intrinsic | Bax | Upregulation | B16F-10, SK-Hep1, HCT116, AGS | nih.govnih.govnih.govnih.gov |

| Intrinsic | Bcl-2 | Downregulation | B16F-10, SK-Hep1, HCT116, AGS | nih.govnih.govnih.govnih.gov |

| Intrinsic | p53 | Upregulation | B16F-10 | nih.govnih.gov |

| Intrinsic | Caspase-9 | Activation | B16F-10, SK-Hep1, HCT116 | nih.govnih.govnih.gov |

| Extrinsic | Caspase-8 | Upregulation/Activation | B16F-10 | nih.govnih.gov |

| Extrinsic | Bid | Upregulation | B16F-10 | nih.govnih.gov |

| Common | Caspase-3 | Activation | B16F-10, SK-Hep1, HCT116, AGS | nih.govnih.govnih.govnih.gov |

| Common | PARP | Cleavage | SK-Hep1, HCT116 | nih.govnih.gov |

Autophagy Modulation and Interplay with Apoptosis

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, often in a complex interplay with apoptosis. nih.gov Harmine has been found to induce a pro-death form of autophagy in human gastric cancer cells. nih.gov This is evidenced by the upregulation of key autophagy-related proteins such as Beclin-1 and LC3. frontiersin.org The induction of this autophagic process has been linked to the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth and survival. frontiersin.org

The relationship between harmine-induced autophagy and apoptosis is intricate. In some contexts, autophagy can act as a precursor to apoptosis. The co-regulation of both processes by harmine suggests a sophisticated signaling network that ultimately determines the cell's fate. frontiersin.org For instance, in melanoma cells, harmine's ability to promote apoptosis is also linked to its regulation of pro-inflammatory cytokines like tumor necrosis factor-α and various interleukins. frontiersin.org The protein HMGB1 is known to be a crucial factor in mediating the balance between autophagy and apoptosis, although its specific role in the context of harmine's action requires further investigation. nih.gov

Inhibition of Cell Proliferation and Colony Formation

A hallmark of cancer is uncontrolled cell proliferation. Harmine hydrochloride demonstrates a potent ability to inhibit the proliferation and growth of a diverse array of cancer cells in a dose-dependent manner. nih.govmdpi.comnih.govmdpi.com This has been observed in cell lines derived from liver, breast, colorectal, gastric, and thyroid cancers, among others. nih.govnih.govsci-hub.se

Beyond inhibiting proliferation in monolayer cultures, harmine hydrochloride also significantly impairs the ability of cancer cells to form colonies in an anchorage-independent environment. nih.govmdpi.comnih.gov This is a more stringent test of tumorigenicity, as it mimics the ability of cancer cells to grow without attachment to a solid surface. Successful inhibition of colony formation has been demonstrated in soft agar (B569324) assays with anaplastic thyroid cancer cells and in colony formation assays with colorectal and breast cancer cells. nih.govmdpi.commdpi.com This anti-proliferative effect is a direct consequence of the compound's ability to induce cell cycle arrest and apoptosis. nih.govmdpi.comnih.gov In gastric cancer cells, for example, the inhibition of proliferation correlates with a decrease in the expression of the proliferation marker PCNA. nih.gov

Anti-Migration and Anti-Invasion Mechanisms

The metastatic spread of cancer to distant organs is the primary cause of mortality for many cancer patients. Harmine hydrochloride has shown significant promise in inhibiting two critical steps of metastasis: cell migration and invasion. nih.govmdpi.comnih.govnih.gov This inhibitory effect has been documented in breast, liver, colorectal, and gastric cancer models. nih.govresearchgate.netsci-hub.senih.govresearchgate.net

A principal mechanism underlying this anti-migratory and anti-invasive activity is the targeting of the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. Harmine induces the proteasome-mediated degradation of Twist1, a key transcription factor that drives EMT. mdpi.comnih.govresearchgate.net The reduction in Twist1 levels leads to a reversal of the EMT phenotype, characterized by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker fibronectin. mdpi.com

Furthermore, in gastric cancer cells, harmine hydrochloride treatment has been shown to decrease the expression of matrix metalloproteinase-2 (MMP-2), hypoxia-inducible factor-1α (HIF-1α), and peroxiredoxin-1 (PRDX1), all of which play roles in extracellular matrix degradation and cell motility. nih.govsci-hub.se The inhibition of cell migration is often visualized and quantified using in vitro wound healing (scratch) assays. nih.govresearchgate.net

Effects on Cancer Stem Cell Dynamics and Depletion

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, maintenance, and recurrence. Harmine hydrochloride has demonstrated the ability to specifically target and deplete the pool of glioblastoma stem-like cells (GSLCs). nih.govresearchgate.net

The compound effectively inhibits the self-renewal capacity of GSLCs, a defining characteristic of stem cells. nih.gov This is evidenced by its ability to block the formation of neurospheres, which are three-dimensional colonies grown from stem cells in culture. nih.gov In addition to inhibiting self-renewal, harmine hydrochloride also promotes the differentiation of these stem-like cells, pushing them towards a less malignant state. nih.gov The anti-CSC effects of harmine hydrochloride are associated, at least in part, with the inhibition of the Akt signaling pathway. nih.gov Importantly, in vivo experiments have confirmed that treatment with the compound can decrease the tumorigenicity of GSLCs. nih.gov

DNA Damage and Repair Mechanism Perturbations

Cancer cells often have deficiencies in their DNA damage response pathways, which can be exploited for therapeutic purposes. Harmine has been found to perturb DNA repair mechanisms, specifically by suppressing homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). nih.gov This suppression is achieved by interfering with the recruitment of the RAD51 protein to the sites of DNA damage. nih.gov

Interestingly, harmine does not appear to significantly affect the other major DSB repair pathway, nonhomologous end joining (NHEJ). nih.gov By selectively inhibiting HR, harmine can induce severe cytotoxicity in cancer cells, such as hepatoma cells, which are often heavily reliant on this repair pathway to cope with replication stress. nih.gov This finding has led to the suggestion that combining harmine with an NHEJ inhibitor could be an effective therapeutic strategy to overwhelm the DNA repair capacity of cancer cells. nih.gov More recent research has also implicated harmine in the regulation of other DNA damage repair-related genes and the activation of the TP53-Gadd45α pathway, highlighting its multifaceted impact on the cellular response to DNA damage. nih.gov

Regulation of Gene and Protein Expression Profiles (e.g., p53, Bcl-2, Bax, c-Myc)

This compound exerts significant influence over the expression of critical genes and proteins that govern cell cycle progression, apoptosis, and oncogenesis. A primary target of harmine is the p53 tumor suppressor pathway. In various cancer cell lines, harmine treatment leads to the upregulation and activation of p53. researchgate.netsums.ac.ir For instance, in human colon cancer (HCT116) and hepatocellular carcinoma (SK-Hep1) cells, harmine hydrochloride increases the protein expression of p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21. pnfs.or.krnih.gov This activation of p53 is crucial, as it can trigger the downregulation of numerous target genes involved in cell survival and proliferation. researchgate.net

Harmine's pro-apoptotic effects are prominently mediated through its regulation of the Bcl-2 family of proteins, which are central to the mitochondrial pathway of apoptosis. Studies have consistently shown that harmine modulates the ratio of anti-apoptotic proteins like Bcl-2 to pro-apoptotic proteins like Bax. In melanoma, thyroid, liver, and neuroblastoma cells, harmine induces apoptosis by decreasing the expression of Bcl-2 while increasing the levels of Bax. nih.gov This shift in the Bcl-2/Bax ratio disrupts mitochondrial membrane potential and promotes the release of apoptotic factors. nih.gov Specifically, in breast cancer cells, increasing doses of harmine upregulate Bax and downregulate Bcl-2. nih.gov Similarly, in colon cancer cells, harmine's induction of apoptosis is linked to its regulation of Bcl-2 and Bax expression. nih.gov

The regulatory scope of harmine extends to other key proteins. In endothelial cells, activated p53, induced by harmine, downregulates survivin, CDC2, and cyclin B1, further promoting cell cycle arrest and apoptosis. researchgate.net In breast cancer cells, harmine hydrochloride treatment leads to the upregulation of p53 and p21, and the downregulation of p-cdc25, p-cdc2, and cyclin B1, ultimately causing G2/M cell cycle arrest. semanticscholar.org While most research has focused on the above targets, some evidence suggests harmine can also modulate the expression of the proto-oncogene c-Myc, a master regulator of cellular proliferation and metabolism, by modulating the activity of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). nih.govfrontiersin.org

Table 1: Effect of Harmine on Gene and Protein Expression

| Gene/Protein | Effect of Harmine | Cell Line/Model | Reference(s) |

| p53 | Upregulation/Activation | Endothelial cells, MCF-7, HCT116, SK-Hep1 | researchgate.netsums.ac.irpnfs.or.krnih.gov |

| p21 | Upregulation | HCT116, SK-Hep1, Breast Cancer Cells | pnfs.or.krnih.govsemanticscholar.org |

| Bcl-2 | Downregulation | Melanoma (B16F10), Breast Cancer, Colon Cancer | nih.govnih.gov |

| Bax | Upregulation | Melanoma (B16F10), Breast Cancer, Colon Cancer | nih.govnih.gov |

| c-Myc | Regulation | Breast Cancer Cells | nih.gov |

| Cyclin B1 | Downregulation | Endothelial cells, HCT116, SK-Hep1, Breast Cancer | researchgate.netpnfs.or.krnih.govsemanticscholar.org |

| cdc2 | Downregulation | Endothelial cells, HCT116, SK-Hep1 | researchgate.netpnfs.or.krnih.gov |

Impact on Cellular Oxidative Stress Responses

This compound demonstrates a significant capacity to modulate cellular oxidative stress, a condition implicated in the pathology of numerous diseases. The compound generally exerts antioxidant effects by enhancing endogenous defense mechanisms and reducing the levels of reactive oxygen species (ROS). nih.gov In a yeast model of Huntington's disease, harmine was observed to decrease the aggregation of mutant huntingtin protein by lowering oxidative stress. acs.orgnih.gov This effect is attributed to its ability to scavenge ROS, thereby preventing oxidative damage to proteins. acs.orgnih.gov The antioxidant activity of harmine appears to be most pronounced when cellular ROS levels surpass a certain threshold. nih.gov

In rodent models, both acute and chronic administration of harmine have been shown to confer protection against oxidative damage in the brain. nih.gov Specifically, in the prefrontal cortex and hippocampus, harmine treatment reduces markers of lipid and protein oxidation while increasing the activity of key antioxidant enzymes, namely superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Further studies have corroborated these findings, showing that harmine administration can significantly increase SOD and glutathione (B108866) peroxidase (GSH-px) activity, while mitigating the levels of malondialdehyde (MDA), a product of lipid peroxidation. frontiersin.org This antioxidative action is believed to contribute to its neuroprotective properties. nih.govnih.gov

The antioxidant mechanisms of β-carboline alkaloids like harmine are linked to their chemical structure, which allows them to inhibit lipid peroxidation and scavenge free radicals. frontiersin.orgnih.gov In yeast, harmine has shown a protective effect against oxidative insults from agents like hydrogen peroxide and paraquat. oup.com However, it is noteworthy that in certain contexts, such as the induction of apoptosis in cancer cells, harmine has been reported to generate ROS, suggesting its effects on oxidative balance can be context- and dose-dependent. researchgate.net

Table 2: Harmine's Impact on Oxidative Stress Markers

| Marker/Enzyme | Effect of Harmine | Model System | Reference(s) |

| Reactive Oxygen Species (ROS) | Decrease | Yeast, Neuronal Cells | nih.govacs.orgnih.gov |

| Lipid Peroxidation (MDA) | Decrease | Rat Prefrontal Cortex & Hippocampus | nih.govfrontiersin.org |

| Protein Oxidation | Decrease | Rat Prefrontal Cortex & Hippocampus | nih.gov |

| Superoxide Dismutase (SOD) | Increase | Rat Prefrontal Cortex & Hippocampus | nih.govfrontiersin.org |

| Catalase (CAT) | Increase | Rat Prefrontal Cortex & Hippocampus | nih.gov |

| Glutathione Peroxidase (GSH-px) | Increase | Mouse Cortex | frontiersin.org |

Actin Dynamic Remodeling and Cytoskeletal Influences

Harmine has been identified as a significant modulator of actin dynamics and cytoskeletal organization. nih.govnih.gov Research demonstrates that harmine can stimulate actin polymerization, a fundamental process governing cell shape, adhesion, and motility. nih.gov This effect is not due to direct binding with actin but is mediated by intracellular factors involved in regulating actin kinetics. nih.gov

In the context of cancer biology, where the actin cytoskeleton is often disorganized, harmine's influence is particularly noteworthy. nih.gov Treatment of malignant cells, such as B16-F10 melanoma cells, with non-cytotoxic concentrations of harmine induces a profound reorganization of the actin cytoskeleton. nih.govnih.gov This remodeling leads to a "reversion" of the malignant phenotype, characterized by several key changes. nih.gov

The observed effects include the recovery of a non-malignant cellular morphology, the re-establishment of stress fibers, and rescued cell-cell adhesion. nih.gov Concurrently, harmine treatment leads to an inhibition of cell motility, a critical factor in tumor progression and invasion. nih.gov This reduction in migratory capacity was demonstrated in wound-healing assays with transformed fibroblasts. nih.gov Furthermore, the loss of anchorage-independent growth, a hallmark of tumorigenic cells, is another consequence of harmine-induced actin remodeling. nih.gov These findings suggest that by modulating actin dynamics, harmine can abrogate key malignant characteristics primarily through a non-cytotoxic process. nih.govnih.gov The ability of harmine to influence the cytoskeleton may also be linked to its inhibition of DYRK1A, a kinase known to regulate cytoskeletal dynamics in neurons. nih.gov

Table 3: Cytoskeletal and Phenotypic Changes Induced by Harmine

| Cellular Process/Phenotype | Effect of Harmine | Cell Type | Reference(s) |

| Actin Polymerization | Stimulation | Cell-free assay, Malignant cells | nih.gov |

| Actin Cytoskeleton | Reorganization | EWS-Fli1-transformed fibroblasts, B16-F10 melanoma | nih.govnih.gov |

| Cell Morphology | Recovery to non-malignant phenotype | Malignant cells | nih.gov |

| Cell-Cell Adhesion | Rescued | Malignant cells | nih.gov |

| Cell Motility | Inhibition | EWS-Fli1-transformed fibroblasts | nih.govnih.gov |

| Anchorage-Independent Growth | Loss | Malignant cells | nih.gov |

Indirect Inhibition of Intracellular Protein Aggregation

Harmine has emerged as a compound capable of mitigating intracellular protein aggregation, a pathological hallmark of several neurodegenerative diseases, through indirect mechanisms. nih.govacs.orgnih.gov It does not appear to function as a direct chemical chaperone or aggregation inhibitor in vitro. acs.orgnih.gov Instead, its efficacy stems from its ability to modulate cellular processes that either contribute to or combat the accumulation of misfolded proteins.

One primary indirect mechanism is the reduction of cellular oxidative stress. acs.orgnih.gov In a yeast model of Huntington's disease, harmine was shown to decrease the intracellular aggregation of a mutant huntingtin fragment (103Q-htt) and also reduce prion formation. acs.orgnih.gov This was achieved by lowering the levels of reactive oxygen species, which consequently reduces oxidative damage to proteins and slows their propensity to aggregate. acs.orgnih.gov

A second, distinct mechanism involves the enhancement of the cell's own protein degradation machinery. nih.govnih.gov Harmine promotes the clearance of alpha-synuclein (B15492655), a protein whose aggregation is central to Parkinson's disease, by activating the ubiquitin-proteasome system (UPS). nih.govnih.govresearchgate.net Mechanistically, harmine enhances the phosphorylation of Protein Kinase A (PKA), which in turn upregulates the proteasome subunit PSMD1, leading to increased proteasomal activity and degradation of alpha-synuclein. nih.govresearchgate.net This action efficiently rescues neuronal cells from death induced by alpha-synuclein overexpression. nih.gov

Furthermore, harmine and its derivatives have been investigated as potential therapeutic agents for Alzheimer's disease, where the aggregation of amyloid-beta (Aβ) peptides is a key pathological event. nih.govnih.govfrontiersin.org Harmine is considered a promising multi-target agent, and novel derivatives have shown potent dual inhibitory activity against both acetylcholinesterase and Aβ aggregation. nih.govnih.gov

Table 4: Harmine's Effect on Pathological Protein Aggregation

| Aggregating Protein | Disease Association | Harmine's Mechanism of Action | Model System | Reference(s) |

| Mutant Huntingtin (103Q-htt) | Huntington's Disease | Reduces oxidative stress, slowing aggregation of damaged proteins. | Yeast Model | acs.orgnih.gov |

| Alpha-synuclein | Parkinson's Disease | Enhances degradation via PKA-mediated activation of the Ubiquitin-Proteasome System (UPS). | Neuronal Cells, Transgenic Mice | nih.govnih.govresearchgate.net |

| Amyloid-beta (Aβ) | Alzheimer's Disease | Derivatives show direct inhibition; Harmine considered a multi-target agent. | In vitro, SH-SY5Y cells | nih.govnih.gov |

| Prion Proteins | Prion Diseases | Decreased formation, likely linked to reduced oxidative stress. | Yeast Model | acs.orgnih.gov |

Preclinical Pharmacological Investigations of Harmine Hydrochloride Dihydrate in in Vitro and Animal Models

Neuropharmacological Research Applications of Harmine (B1663883) Hydrochloride Dihydrate

The neuropharmacological properties of harmine hydrochloride dihydrate have been a primary focus of research, with studies delving into its effects on mood, neuroprotection, cognition, motor function, and neural regeneration.

Antidepressant-like Effects in Rodent Models

Preclinical studies in rodent models have demonstrated that harmine exhibits antidepressant-like effects. Chronic administration of harmine to rats resulted in a reduction of immobility time in the forced swimming test, a common behavioral assay used to screen for antidepressant activity. nih.gov This effect was comparable to that of the established antidepressant drug, imipramine (B1671792). nih.gov Specifically, harmine increased the time spent swimming at all tested doses, while imipramine showed a similar effect at higher doses. nih.gov Furthermore, both harmine and imipramine increased climbing time, another behavioral parameter in this test. nih.gov

A key molecular finding from these studies is the impact of harmine on brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and growth. Chronic treatment with higher doses of harmine was found to increase the levels of BDNF protein in the hippocampus of rats, an effect not observed with imipramine. nih.gov This suggests that harmine's antidepressant-like activity may be mediated, at least in part, through the upregulation of hippocampal BDNF. nih.gov The ability of harmane, a related β-carboline, to decrease immobility time in the forced swim test and increase time spent in the open arms of the elevated plus maze further supports the potential antidepressant and anxiolytic properties of this class of compounds. nih.gov

Neuroprotective Potentials and Underlying Mechanisms in Neural Cell Lines and Animal Models

Harmine has demonstrated significant neuroprotective potential in various in vitro and in vivo models. One of the key mechanisms underlying this effect is its ability to induce autophagy, a cellular process responsible for clearing damaged components, including misfolded proteins. A novel salt of the related β-carboline harmol (B1672944), harmol hydrochloride dihydrate (HHD), has been shown to induce autophagy in neural cells. nih.gov This process was evidenced by an increase in the number of autophagosomes and the enhanced degradation of α-synuclein, a protein implicated in Parkinson's disease. nih.gov The degradation of α-synuclein was found to be dependent on the Atg5/Atg12 pathway, a critical component of the autophagy machinery. nih.gov

Furthermore, harmine's neuroprotective effects are linked to its inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). researchgate.net This enzyme is involved in cellular proliferation and brain development. researchgate.net By inhibiting DYRK1A, harmine can influence neuronal survival and function. The ability of harmine to stimulate the proliferation of human neural progenitor cells in vitro further underscores its potential for neural repair. nih.gov

Amelioration of Cognitive Impairment in Preclinical Dementia Models

Research in animal models suggests that harmine may have the capacity to ameliorate cognitive deficits associated with dementia. Studies have shown that harmine can enhance short-term working and recent memory in aged rats. nih.gov This cognitive enhancement is hypothesized to be linked to its inhibition of DYRK1A, as overexpression of this enzyme has been shown to impair memory tasks dependent on the hippocampus. nih.gov

While high doses of harmine can produce transient motor side effects, lower doses have been found to improve cognitive function without significantly affecting spatial reference memory. nih.gov The potential for harmine to reduce the expression of hyperphosphorylated tau, a pathological hallmark of Alzheimer's disease, in vitro further supports its investigation as a potential therapeutic agent for dementia. nih.gov Additionally, studies with molecular hydrogen-infused water in a mouse model of oxidative stress-induced dementia showed decreased oxidative stress markers and suppression of memory decline, highlighting the potential of antioxidant strategies in mitigating cognitive impairment. nih.gov

Modulation of Tremor and Motor Dysfunctions in Animal Models of Essential Tremor

Harmine and the related compound harmaline (B1672942) are known to induce tremor in experimental animals, providing a widely used model for studying essential tremor. nih.govresearchgate.netnih.gov This tremor is characterized as an acute postural and kinetic tremor of the axial and truncal muscles. nih.govnih.gov The underlying mechanism involves the induction of rhythmic, bursting activity in the inferior olivary nucleus, which is then transmitted through climbing fibers to the cerebellum and ultimately to the spinal cord motoneurons. nih.govnih.gov

The harmaline-induced tremor model has been instrumental in the preclinical evaluation of anti-tremor medications. nih.govnih.gov The frequency of the tremor is dependent on the size of the animal, ranging from 8-10 Hz in monkeys to 11-14 Hz in mice. mdpi.com The tremor appears shortly after administration and can last for several hours. mdpi.com It is an action tremor, occurring during both posture and movement, and is intensified during voluntary movements. mdpi.com Studies have shown that modulation of various neurotransmitter systems can affect the severity of the tremor. For instance, enhancing synaptic norepinephrine (B1679862) or blocking glutamate (B1630785) receptors can suppress the tremor, while increasing synaptic serotonin (B10506) can exacerbate it. nih.gov The model's utility is underscored by the fact that many drugs that suppress harmaline-induced tremor have also shown efficacy in treating essential tremor in patients. mdpi.com

| Animal Model | Compound | Effect on Tremor | Key Findings |

| Mice, Rats, Cats, Monkeys | Harmaline/Harmine | Induces action tremor | Rhythmic bursting in inferior olivary nucleus; involves cerebellum. nih.govresearchgate.netnih.gov |

| Mice | Harmaline | Dose-dependent action tremor | Used to test anti-tremor effects of α6GABA A R-selective positive allosteric modulators. researchgate.net |

| Rats | Harmaline | Induces tremor | Agmatine pretreatment reduced tremor duration and intensity. researchgate.net |

Neurogenesis and Synaptic Plasticity Enhancement Studies in Brain Organoids and Animal Models

Harmine has been shown to stimulate the proliferation of human neural progenitor cells (hNPCs) in vitro, suggesting a potential role in promoting neurogenesis. researchgate.netnih.gov After four days of treatment, a significant increase in the pool of proliferating hNPCs was observed. researchgate.netnih.gov This effect is thought to be mediated through the inhibition of DYRK1A, a kinase that regulates cell proliferation and brain development. researchgate.netnih.gov An analog of harmine that inhibits DYRK1A, but not one that inhibits monoamine oxidase, mimicked this proliferative effect, further supporting the role of DYRK1A inhibition. researchgate.netnih.gov

In addition to promoting the proliferation of neural progenitors, harmine has also been observed to enhance dendritic arborization, including an increase in the total length of neurites and the number of segments and nodes in mature neurons. researchgate.net These findings suggest that harmine may not only increase the number of new neurons but also promote their structural complexity and connectivity. The use of brain organoids, three-dimensional self-organizing structures derived from stem cells, is an emerging technology for modeling brain development and disease, offering a more complex in vitro system to study the effects of compounds like harmine on neurogenesis and synaptic plasticity. nih.govmolecularpsychology.org

Antineoplastic and Anti-Tumor Research on this compound

In addition to its neuropharmacological properties, harmine and its derivatives have been investigated for their potential as anticancer agents. researchgate.netnih.gov Preclinical studies have demonstrated that harmine can inhibit the proliferation and metastasis of various cancer cell types. nih.gov

The anticancer effects of harmine are multifaceted and involve several mechanisms. It has been shown to induce cell cycle arrest, particularly at the G2/M phase, in pancreatic and colon cancer cells. nih.govdovepress.com Harmine can also promote apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Furthermore, harmine has been found to inhibit the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. nih.gov

In various cancer cell lines, including those from pancreatic, gastric, and thyroid cancers, harmine has been shown to suppress proliferation in a dose- and time-dependent manner. dovepress.comnih.gov For example, in pancreatic cancer cells, harmine not only inhibited proliferation but also sensitized the cells to the chemotherapeutic drug gemcitabine (B846), suggesting a potential for combination therapy. dovepress.com This sensitization was associated with the suppression of the AKT/mTOR signaling pathway. dovepress.com Similarly, in anaplastic thyroid cancer cells, harmine reduced the levels of Twist1 protein, a key regulator of EMT, and inhibited cell proliferation and migration. mdpi.com

A derivative of harmine, harmine hydrochloride, has been noted for its anticancer potential through the regulation of apoptosis-related proteins, such as increasing the levels of p21 and Bax while decreasing Bcl-2 and Bcl-xl. researchgate.net The inhibitory effect of harmine on DYRK1A is also relevant to its anti-tumor activity, as this kinase is overexpressed in some cancers. researchgate.net

| Cancer Type | Model | Key Findings |

| Pancreatic Cancer | Cell Lines (PANC-1, CFPAC-1, SW-1990, BxPC-3) | Inhibited proliferation, induced G2/M cell cycle arrest and apoptosis, sensitized cells to gemcitabine via AKT/mTOR pathway suppression. dovepress.com |

| Thyroid Cancer | Cell Line (TPC-1), Xenograft Model | Suppressed proliferation, induced apoptosis by regulating Bcl-2/Bax ratio, inhibited colony formation, migration, and invasion. nih.gov |

| Anaplastic Thyroid Cancer | Cell Lines (BHT-101, CAL-62) | Reduced Twist1 protein levels, reverted EMT, inhibited proliferation and migration, reduced anchorage-independent growth. mdpi.com |

| Gastric Cancer | Cell Lines | Downregulated MMP-9 and COX-2 in combination with paclitaxel, leading to reduced proliferation and apoptosis. researchgate.net |

| Colon Cancer | Cell Line (SW620) | Induced cell cycle arrest and inhibited proliferation by reducing cyclin D1 expression. nih.gov |

| Non-Small Cell Lung Cancer | Cell Lines | Induced cell cycle arrest and apoptosis, sensitized cells to Bcl-2 inhibitors through DYRK1A inhibition. researchgate.net |

In Vitro Cytotoxicity and Selectivity in Various Cancer Cell Lines

Harmine has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines in a dose- and time-dependent manner. nih.govnih.gov Studies have shown its efficacy in inhibiting the growth of breast, glioblastoma, gastric, lung, prostate, and colorectal cancer cells. nih.govfrontiersin.org

In breast cancer cell lines such as MCF-7 and MDA-MB-231, harmine has been found to inhibit proliferation and induce apoptosis. frontiersin.org Similarly, in glioblastoma cell lines, harmine has shown anti-proliferative effects. nih.gov Research on gastric cancer, including MGC-803 and SMMC-7721 cells, has revealed that harmine can trigger G2 phase arrest and apoptosis. nih.gov Furthermore, its cytotoxic effects have been observed in lung cancer cells, where it can sensitize cells to other chemotherapeutic agents. researchgate.net In prostate cancer cells, harmine has been shown to inhibit growth by blocking the activity of mammalian DNMTs (DNA methyltransferases). nih.gov Studies on colon cancer cells, such as SW620, have also indicated that harmine can induce cell cycle arrest and inhibit proliferation. nih.gov

The cytotoxic mechanisms of harmine are multifaceted, often involving the induction of apoptosis through pathways such as the regulation of Bcl-2/Bax ratio and activation of caspases. nih.govresearchgate.net For instance, in anaplastic thyroid cancer cell lines BHT-101 and CAL-62, harmine was shown to reduce Twist1 protein levels, inhibit proliferation, and induce apoptosis in BHT-101 cells. mdpi.com

Interactive Table: In Vitro Cytotoxicity of Harmine in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects | Key Mechanisms |

|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of proliferation, invasion, and metastasis. frontiersin.org | Downregulation of N-cadherin, vimentin, fibronectin; upregulation of E-cadherin; inhibition of PI3K/AKT signaling. frontiersin.org |

| Glioblastoma | Not specified | Anti-proliferative effects. nih.gov | Inhibition of DYRK1A. nih.gov |

| Gastric Cancer | MGC-803, SMMC-7721 | G2 phase arrest and apoptosis. nih.gov | Upregulation of p21, activation of caspase-8/Bid, downregulation of ERK/bad pathway. nih.gov |

| Lung Cancer | Not specified | Sensitization to Bcl-2 inhibitors, induction of apoptosis. researchgate.net | Inhibition of DYRK1A, attenuation of Mcl-1 expression. researchgate.net |

| Prostate Cancer | Not specified | Inhibition of cell proliferation. nih.gov | Inhibition of DNMT3B activity. nih.gov |

| Colorectal Cancer | SW620 | Cell cycle arrest and inhibition of proliferation. nih.gov | Reduction of cyclin D1 expression. nih.gov |

| Thyroid Cancer | TPC-1, BHT-101, CAL-62 | Inhibition of proliferation, colony formation, migration, and invasion; induction of apoptosis. nih.govmdpi.com | Regulation of Bcl-2/Bax ratio; reduction of Twist1 protein levels; decreased Akt phosphorylation. nih.govmdpi.com |

| Melanoma | B16-F10 | Inhibition of proliferation, invasion, and migration. nih.gov | Downregulation of MMP-9, ERK, and VEGF. nih.gov |

| Leukemia | NB4 | G1 phase cell cycle arrest. nih.gov | Reduction of DNMT1 expression, leading to hypomethylation of the p15INK4b promoter. nih.gov |

Anti-Angiogenesis Mechanisms in Preclinical Cancer Models

Harmine exhibits potent anti-angiogenic properties by targeting key processes involved in the formation of new blood vessels, a critical step for tumor growth and metastasis. frontiersin.orgnih.gov One of the primary mechanisms is the inhibition of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. frontiersin.org By suppressing the phosphorylation of VEGFR-2, harmine effectively disrupts the downstream signaling pathways that mediate endothelial cell proliferation, migration, and tube formation. frontiersin.org

Furthermore, harmine has been shown to activate the p53 signaling pathway in endothelial cells. nih.govplos.org This activation leads to the accumulation of stable p53 in the nucleus, which in turn downregulates downstream target genes like CDC2, cyclin B1, survivin, and Bcl-2, resulting in cell cycle arrest and apoptosis of human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net Concurrently, p53 activation upregulates the expression of anti-angiogenic factors such as thrombospondin-1 (TSP-1) and Bai1. nih.govresearchgate.net

In preclinical models, harmine has demonstrated its ability to inhibit neovascularity in a mouse corneal micropocket assay and reduce tumor angiogenesis in xenograft tumor models. nih.govplos.org It also suppresses the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation. frontiersin.orgresearchgate.net

Anti-Metastatic Effects in Cellular and Animal Models

Harmine has demonstrated significant anti-metastatic and anti-invasive properties in both cellular and animal models. mdpi.comnih.gov A key mechanism underlying these effects is the inhibition of the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. frontiersin.org Harmine has been shown to upregulate the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin, vimentin, and fibronectin in breast cancer cells. frontiersin.org This reversion of the EMT phenotype is often mediated through the inhibition of signaling pathways like PI3K/AKT. frontiersin.org

Furthermore, harmine targets transcription factors that are master regulators of EMT, such as Twist1. mdpi.com In anaplastic thyroid cancer cells, harmine reduces the levels of Twist1 protein, leading to a reversal of the EMT process. mdpi.com It also inhibits the activity of matrix metalloproteinases (MMPs), including MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and migration. frontiersin.orgnih.gov Studies have shown that harmine can suppress the expression and activity of these MMPs in various cancer types, including melanoma and gastric cancer. frontiersin.orgnih.gov